Home > Products > Screening Compounds P87435 > 7-Deaza-2',3'-dideoxyguanosine
7-Deaza-2',3'-dideoxyguanosine - 111869-49-9

7-Deaza-2',3'-dideoxyguanosine

Catalog Number: EVT-1726407
CAS Number: 111869-49-9
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-chloro-7-(2',3'-dideoxy-β-D-glycero-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine:

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of several 2-aminopyrrolo[2,3-d]pyrimidine N-7-(2',3'-dideoxyribonucleosides), including the target compound 7-deaza-2',3'-dideoxyguanosine. It is derived from the corresponding 2'-deoxyribonucleoside through selective silylation and Barton deoxygenation. []
  • Relevance: This compound shares a core structure with 7-deaza-2',3'-dideoxyguanosine, differing primarily in the presence of a chlorine atom at the C-4 position. This highlights the synthetic pathway employed to arrive at the target compound from a structurally similar precursor. []

7-Deaza-2'-deoxyguanosine:

  • Compound Description: This compound acts as the starting material for the synthesis of 7-deaza-2',3'-dideoxyguanosine through a Barton deoxygenation process. []
  • Relevance: As the direct precursor to the target compound, 7-deaza-2'-deoxyguanosine differs structurally by possessing a hydroxyl group at the 3' position, which is subsequently removed during deoxygenation to yield 7-deaza-2',3'-dideoxyguanosine. []

2′,3′-Dideoxyguanosine:

  • Compound Description: This compound serves as a reference point for comparing the hydrolytic stability of the N-glycosidic bond in 7-deaza-2',3'-dideoxyguanosine. []
  • Relevance: This compound highlights the impact of the 7-deaza modification on the target compound. While both compounds share a similar structure, 7-deaza-2',3'-dideoxyguanosine exhibits significantly higher stability against hydrolysis at the N-glycosidic bond compared to 2′,3′-dideoxyguanosine. []

6-Amino-1-(2′,3′-dideoxy-β-D-glycero-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (8-Aza-7-deaza-2′,3′-dideoxyguanosine):

  • Compound Description: This compound, also known as 8-aza-7-deaza-2′,3′-dideoxyguanosine, is synthesized through a five-step deoxygenation route from its corresponding 2′-deoxyribofuranoside. []
  • Relevance: This compound represents another modified analog of 2′,3′-dideoxyguanosine, featuring both 8-aza and 7-deaza modifications. Comparing its synthesis and properties to 7-deaza-2′,3′-dideoxyguanosine offers insights into the impact of different structural modifications on nucleoside analogs. []
Overview

7-Deaza-2',3'-dideoxyguanosine is a modified nucleoside that has garnered significant attention in the fields of chemistry, molecular biology, and nanotechnology. It is a structural analog of 2'-deoxyguanosine, where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. This modification alters the properties of the nucleoside, making it useful in various scientific applications, particularly in DNA sequencing and synthesis.

Source

The compound was first synthesized by Winkeler and Seela in 1983, and its utility was further explored in subsequent studies, including its incorporation into oligonucleotides for DNA sequencing applications reported by Seela and Driller in 1986. The compound is commercially available from various suppliers, including Moravek Inc. and MedChemExpress, with a purity of at least 98% .

Classification

7-Deaza-2',3'-dideoxyguanosine falls under the category of modified nucleosides. It is classified as a purine derivative due to its structural similarity to guanosine. Its chemical structure is represented by the formula C₁₁H₁₄N₄O₄, and it has a molecular weight of 250.25 g/mol .

Synthesis Analysis

Methods

The synthesis of 7-Deaza-2',3'-dideoxyguanosine typically involves a multi-step process. One common method starts with the precursor 7-(2-deoxy-β-D-erythro-pentofuranosyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The synthesis can also involve the deoxygenation of its 2'-deoxy-β-D-ribofuranoside .

Technical Details

The synthesis process includes:

  1. Formation of the N-glycosyl bond: This step involves coupling the sugar moiety with the modified purine base.
  2. Purification: Crystallization from dilute solutions to obtain pure forms of the compound.
  3. Characterization: Techniques such as X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure

7-Deaza-2',3'-dideoxyguanosine features a unique molecular structure that influences its chemical behavior and biological activity. The key structural characteristics include:

  • N-glycosylic bond: The torsion angle around this bond is approximately -106.5°.
  • Conformation: The 2'-deoxyribofuranosyl moiety adopts a 3T4 (N-type) conformation with specific angles (P = 39.1°, τm = 40.3°).
  • Hydrogen bonding: The molecule exhibits a hydrogen-bonded network that contributes to its stability in solution .

Data

The crystallographic data indicates that the nucleobase interplanar distance (O=C—CNH₂) is approximately 3.441 Å, which is crucial for understanding its stacking interactions in nucleic acid structures .

Chemical Reactions Analysis

Reactions

7-Deaza-2',3'-dideoxyguanosine participates in various chemical reactions typical of nucleosides:

  • Phosphorylation: It can be phosphorylated to form its corresponding triphosphate, which is essential for incorporation into DNA during replication and sequencing processes.
  • Chain termination: In DNA sequencing applications, derivatives of this compound are used as chain terminators due to their inability to form stable tetrads with other guanine bases .

Technical Details

The reactions are often carried out under controlled conditions to ensure high yields and specificity. For instance, phosphorylation reactions may require specific enzymes or reagents to facilitate the transfer of phosphate groups.

Mechanism of Action

Process

The mechanism by which 7-Deaza-2',3'-dideoxyguanosine exerts its effects primarily involves:

  1. Incorporation into DNA: Once phosphorylated, it can be incorporated into growing DNA strands during replication.
  2. Chain termination: Due to its structural modification, it prevents further elongation of the DNA strand after incorporation.

Data

Studies have shown that replacing 2'-deoxyguanosine with 7-deaza-2',3'-dideoxyguanosine can enhance sensitivity in techniques like MALDI-TOF mass spectrometry, indicating its effectiveness in analytical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Solid
  • Color: Typically colorless or white
  • Melting Point: Reported between 535 K and 538 K .

Chemical Properties

  • Solubility: Soluble in water and other polar solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

The compound has been characterized using various analytical methods including NMR spectroscopy and mass spectrometry, confirming its identity and purity.

Applications

7-Deaza-2',3'-dideoxyguanosine has several significant applications:

  • DNA Sequencing: It is widely used as a chain terminator in Sanger sequencing methods due to its ability to halt DNA polymerization effectively.
  • Molecular Biology Research: Its modified structure allows researchers to study nucleic acid interactions without interference from guanine tetrads.
  • Nanotechnology: Utilized in designing novel nanostructures for drug delivery systems and biosensors due to its unique properties .
Synthesis and Biosynthetic Pathways of 7-Deaza-2',3'-Dideoxyguanosine Analogues

Chemical Synthesis Strategies for 7-Deazapurine Nucleosides

Vorbrüggen Glycosylation and Aromatic TrifluoromethylationThe chemical synthesis of 7-deazapurine nucleosides employs strategic coupling between modified nucleobases and sugar moieties. A pivotal method is the Vorbrüggen glycosylation, which facilitates the condensation of persilylated 7-deazaguanine derivatives with halogenated sugars under Lewis acid catalysis. For example, 6-chloro-7-iodo-7-deazapurine reacts with 1-α/β-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose to form protected nucleosides, which are subsequently functionalized at the 7-position [2]. Key modifications, such as trifluoromethylation, utilize methyl fluorosulfonyldifluoroacetate (MFSDA) and copper(I) iodide in hexamethylphosphoramide (HMPA)/DMF mixtures, achieving yields >90% [2]. This step is critical for introducing antiviral properties while preserving the pyrrolo[2,3-d]pyrimidine core.

Cross-Coupling and Cyclization ApproachesAdvanced synthetic routes leverage C-H dibenzothiophenation followed by Negishi cross-coupling to construct polycyclic 7-deazapurine scaffolds. Bis(4,6-dichloropyrimidin-5-yl)zinc reagents couple with heteroaromatics, yielding intermediates that undergo azidation and thermal cyclization to form complex fused-ring systems [6]. These heterocycles are then glycosylated with 2-deoxyribose or ribose using classical or enzymatic methods. The resultant nucleosides exhibit enhanced cytotoxic activity, particularly against leukemia (CCRF-CEM) cell lines [6].

Table 1: Key Chemical Synthesis Methods for 7-Deazapurine Nucleosides

MethodKey Reagents/ConditionsApplication ExampleYield
Vorbrüggen GlycosylationSnCl₄, persilylated nucleobase, halogenated sugar7-Trifluoromethyl-7-deazapurine riboside68-93%
Negishi CouplingBis(4,6-dichloropyrimidin-5-yl)zinc, Pd catalysisThieno-fused 7-deazapurine nucleosidesModerate
TrifluoromethylationMFSDA, CuI, HMPA/DMF7-CF₃-7-deazaguanosine analogs>90%

Enzymatic Incorporation Mechanisms in Viral Genomes

dG→dADG/dI Replacement in BacteriophagesCampylobacter-infecting bacteriophages exhibit genus-specific enzymatic replacement of 2′-deoxyguanosine (dG) in their genomes. Fletchervirus phages (e.g., NCTC 12673) fully substitute dG with 2′-deoxyinosine (dI), while Firehammervirus phages (e.g., CP220) replace dG with 2′-deoxy-7-amido-7-deazaguanosine (dADG) [3]. This hypermodification is catalyzed by phage-encoded enzymes that redirect host nucleotide pools. For instance, dITP accumulates in Fletchervirus-infected Campylobacter jejuni, indicating prereplicative modification where modified triphosphates are incorporated during DNA synthesis [3].

Restriction Evasion via Base SubstitutionThe dG→dADG/dI substitution confers resistance to restriction endonucleases. Fletchervirus DNA remains undigested by enzymes recognizing dG-containing motifs (e.g., EcoRI, HindIII) but is cleaved by AT-specific nucleases (e.g., PacI) [3]. This occurs because 7-deazaguanine derivatives lack the N7 nitrogen—a key recognition site for many restriction enzymes—disrupting protein-DNA interactions. Similarly, dADG in Firehammervirus DNA blocks restriction by altering major groove electrostatics [7].

Table 2: Viral Enzymatic DNA Modification Systems

Phage GenusdG ReplacementModification EnzymeRestriction Resistance
Fletchervirus2′-Deoxyinosine (dI)dI-synthesizing enzymesEcoRI, HindIII, XbaI
FirehammervirusdADGDpdA, ADG synthasesMultiple Type II nucleases

Queuosine Pathway Divergence in Bacteriophage Nucleotide Biosynthesis

PreQ0 as a Central Biosynthetic IntermediateBacteriophages hijack the bacterial queuosine (Q) pathway to synthesize 7-deazaguanine derivatives. The pathway initiates with GTP, which is transformed into 7-cyano-7-deazaguanine (preQ0) via enzymes FolE, QueD, QueE, and QueC [4] [7]. In Firehammervirus phages, preQ0 is not reduced to preQ1 (as in tRNA queuosine biosynthesis) but is instead diverted for DNA modification. Phage-encoded DpdA—a homolog of tRNA-guanine transglycosylase (TGT)—catalyzes the excision of genomic dG and inserts preQ0 or its derivatives directly into DNA [7].

DpdA-Mediated DNA HypermodificationFunctional studies of Escherichia phage CAjan confirm that DpdA is essential for inserting 7-deazaguanine into phage DNA. When expressed in E. coli, DpdA + Gat-QueC (an archaeal-type amidotransferase) incorporate 2′-deoxyarchaeosine (dG+) into plasmids, rendering them resistant to EcoRI [7]. LC-MS/MS analyses detect dG+ at up to 45,000 modifications per 10⁶ nucleotides (18% of total Gs), while ΔqueD strains show no modification, confirming host-pathway dependence [7]. This system illustrates how phages repurpose tRNA-modifying enzymes for genome armorin.

Table 3: Queuosine Pathway Enzymes in Phage DNA Modification

EnzymeHost FunctionPhage AdaptationResulting DNA Modification
QueC/QueEpreQ0 synthesis from GTPpreQ0 production for DNA incorporationdPreQ0
DpdAtRNA guanine insertionDNA base exchange (dG → 7-deazaguanine)dADG, dG+, dPreQ0
Gat-QueCArchaeosine synthesispreQ0 amidination for dG+ formationdG+

Concluding Remarks

The synthesis and enzymatic incorporation of 7-deaza-2',3'-dideoxyguanosine analogues underscore a sophisticated interplay between chemistry and biology. Chemical strategies like Vorbrüggen glycosylation and Negishi coupling enable precise modifications of the 7-deazapurine core, while phage-encoded enzymes exploit host nucleotide pathways to armor genomes against restriction. These mechanisms highlight the evolutionary innovation of viruses in navigating host defenses and offer avenues for designing antiviral agents or synthetic biology tools. Future research may explore engineering these pathways for genome resilience or targeted therapeutics.

Properties

CAS Number

111869-49-9

Product Name

7-Deaza-2',3'-dideoxyguanosine

IUPAC Name

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1

InChI Key

IRKZBFORRGBSAO-POYBYMJQSA-N

SMILES

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.